3-(Trifluoromethoxy)phenylacetic Acid
Description
3-(Trifluoromethoxy)phenylacetic acid (CAS 203302-97-0, molecular formula C₉H₇F₃O₃, molecular weight 220.15 g/mol) is a fluorinated aromatic acetic acid derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring. The trifluoromethoxy group combines strong electron-withdrawing effects (due to the electronegative fluorine atoms) with enhanced lipophilicity, making this compound valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZQVADYFXRRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380469 | |
| Record name | 3-(Trifluoromethoxy)phenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-97-0 | |
| Record name | 3-(Trifluoromethoxy)phenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethoxy)phenylacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Diazotization and Addition Reaction
- Starting from the corresponding aromatic amine (e.g., 3-(trifluoromethoxy)aniline), the compound undergoes diazotization in the presence of an acid (HCl or H2SO4), a diazo reagent (nitrite or nitrous acid ester), and a phase transfer catalyst (e.g., tetrabutylammonium chloride).
- Vinylidene chloride is added to the diazonium salt solution, often with a copper catalyst (Cu(I) oxide or copper powder), to form 1-(2,2,2-trichloroethyl)-3-(trifluoromethoxy)benzene intermediates.
- The reaction is typically carried out at low temperatures (-5 to 5 °C) to control the diazonium salt stability and reaction selectivity.
- Solvents used include water and organic solvents such as dichloromethane, chloroform, or 1,2-dichloroethane, with water-organic solvent ratios optimized for solubility and phase transfer efficiency.
Step 2: Hydrolysis
- The trichloroethyl intermediate is hydrolyzed under acidic conditions (e.g., 30% HCl or sulfuric acid) at elevated temperatures (80–95 °C) to yield the corresponding phenylacetic acid derivative.
- The hydrolysis step may be performed in aqueous or mixed aqueous-organic solvents to enhance solubility and reaction rate.
- The crude acid product is isolated by filtration and purified by recrystallization, often from toluene.
Example Data from Patent Literature
| Parameter | Conditions/Values |
|---|---|
| Aromatic amine | 3-(Trifluoromethoxy)aniline (250 g scale) |
| Acid for diazotization | 20% HCl or 30% H2SO4 |
| Phase transfer catalyst | Tetrabutylammonium chloride (10–20 g) |
| Copper catalyst | Cuprous oxide or copper powder (6–20 g) |
| Vinylidene chloride | 250–300 g |
| Temperature (diazotization) | -5 to 5 °C |
| Reaction time (diazotization) | 2–4 hours |
| Hydrolysis temperature | 80–95 °C |
| Hydrolysis time | 8–15 hours |
| Purity of final acid | >95% by HPLC |
This method is scalable and has been demonstrated for various substituted phenylacetic acids, including trifluoromethoxy derivatives.
Alternative Synthetic Routes via Aldol Condensation and Reduction
Another synthetic approach involves multi-step organic synthesis starting from 3-(trifluoromethoxy)benzaldehyde:
- Aldol Condensation: The benzaldehyde reacts with glyoxylic acid (50% aqueous solution) to form β-hydroxy acid intermediates.
- Reduction: The β-hydroxy acid is reduced using stannous chloride dihydrate to yield phenylacetic acid derivatives.
- Esterification and Further Functionalization: The acid can be esterified and further modified to obtain various derivatives.
This method provides good overall yields (80–90%) and allows for structural diversification.
Hydrolysis of 1,1,1-Trichloro-2-(3-trifluoromethoxyphenyl)ethane
A classical method described in European patent literature involves:
- Preparation of 1,1,1-trichloro-2-(3-trifluoromethoxyphenyl)ethane as an intermediate.
- Treatment of this intermediate with potassium hydroxide in butanol under reflux to induce hydrolysis and formation of the phenylacetic acid.
- Acidification and extraction steps to isolate the acid.
- Purification by distillation or recrystallization.
This method yields the acid with high purity (up to 94% by vapor phase chromatography) and is suitable for laboratory and pilot-scale synthesis.
Industrial Production Considerations
Industrial synthesis emphasizes:
- Use of continuous flow reactors for diazotization and addition steps to improve safety and scalability.
- Optimization of solvent systems to balance solubility, reaction rate, and environmental impact.
- Employment of phase transfer catalysts and copper catalysts to enhance reaction efficiency.
- Advanced purification techniques such as recrystallization and chromatography to achieve high purity (>98%).
- Control of reaction parameters (temperature, molar ratios, catalyst loading) to maximize yield and minimize by-products.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Diazotization + Vinylidene Chloride Addition + Hydrolysis | 3-(Trifluoromethoxy)aniline | HCl or H2SO4, NaNO2, TBAC, Cu2O, vinylidene chloride | -5 to 5 °C (diazotization), 80–95 °C (hydrolysis) | >95% purity by HPLC | Scalable, industrially relevant |
| Aldol Condensation + Reduction | 3-(Trifluoromethoxy)benzaldehyde | Glyoxylic acid, stannous chloride dihydrate | Room temp to reflux | 80–90% overall yield | Multi-step, good for derivatives |
| Hydrolysis of Trichloroethyl Intermediate | 1,1,1-Trichloro-2-(3-trifluoromethoxyphenyl)ethane | KOH, butanol, H2SO4 | Reflux, acidification | ~94% purity by chromatography | Classical method, suitable for lab scale |
Research Findings and Analytical Data
- The diazotization and vinylidene chloride addition method has been demonstrated to produce various substituted phenylacetic acids with high purity and reproducibility.
- Aldol condensation routes provide flexibility for synthesizing fluorine-substituted phenylacetic acids with good yields and are supported by spectroscopic data (NMR, MS).
- Hydrolysis of trichloroethyl intermediates is a robust method with well-documented purification steps and analytical verification by vapor phase chromatography and NMR.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium carbonate (K2CO3)
Major Products:
Oxidation: Formation of trifluoromethoxybenzoic acid.
Reduction: Formation of 3-(trifluoromethoxy)phenylethanol.
Substitution: Formation of various substituted phenylacetic acids
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
3-(Trifluoromethoxy)phenylacetic acid is widely utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting anti-inflammatory and analgesic pathways. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a valuable building block for developing novel therapeutic agents .
Mechanism of Action
The compound's mechanism involves modulating enzyme activities and receptor interactions, which can lead to significant anti-inflammatory effects. Studies indicate that it may inhibit enzymes involved in inflammatory processes, thus providing a basis for its use in developing new anti-inflammatory drugs .
Biochemical Research
Investigating Biological Pathways
In biochemical research, this compound is employed to study various biological pathways and mechanisms. Its ability to influence specific molecular targets makes it useful for understanding disease mechanisms and identifying potential therapeutic targets .
Case Studies
Research has shown that derivatives of this compound exhibit antibacterial properties, which are being explored for their potential applications in treating bacterial infections. The compound's interaction with biological systems is under continuous investigation to elucidate its full range of biological activities .
Agricultural Chemistry
Pesticide and Herbicide Development
The compound is also being explored for its potential applications in agricultural chemistry as a pesticide or herbicide. Its unique chemical properties allow for the development of novel pest management solutions that aim to reduce environmental impact while maintaining efficacy against target pests .
Material Science
Advanced Materials Formulation
In material science, this compound is used in formulating advanced materials, particularly coatings and polymers that require enhanced chemical resistance and durability. The incorporation of this compound can improve the performance characteristics of materials used in various industrial applications .
Analytical Chemistry
Standard in Analytical Methods
This compound serves as a standard in various analytical methods, enhancing the accuracy and reliability of chemical analyses. Its well-defined properties make it suitable for calibration purposes in analytical laboratories .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group significantly influences the compound’s acidity and reactivity, affecting its binding affinity and activity in biological systems. The compound can modulate enzyme activity and receptor interactions, leading to various biochemical effects .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 3-(Trifluoromethoxy)phenylacetic acid with analogous phenylacetic acid derivatives:
Industrial and Commercial Considerations
Cost and Availability :
Scalability :
- Patented synthesis routes for the trifluoromethoxy derivative emphasize industrial feasibility, while CF₃ analogs may require more complex fluorination steps .
Biological Activity
3-(Trifluoromethoxy)phenylacetic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a phenylacetic acid backbone with a trifluoromethoxy substituent. The presence of the trifluoromethoxy group significantly influences its physicochemical properties, enhancing its lipophilicity and potentially affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H8F3O3 |
| Molecular Weight | 222.15 g/mol |
| Melting Point | 113 - 116 °C |
| Density | ~1.436 g/cm³ |
The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The trifluoromethoxy group enhances binding affinity to these targets, modulating their activity. This can lead to several biological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.
- Receptor Modulation : It may influence cellular signaling pathways by binding to specific receptors, potentially altering physiological responses.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, a study demonstrated that structurally similar compounds showed IC50 values in the low micromolar range against COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .
Analgesic Effects
In addition to anti-inflammatory properties, this compound has been investigated for its analgesic effects. The mechanism is thought to involve modulation of pain pathways through inhibition of specific receptors involved in pain perception. Preliminary findings suggest that it may provide relief similar to traditional analgesics but with a potentially improved side effect profile due to its selective action .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Q & A
Basic Question
- LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for the parent ion (m/z 221 → 177) to enhance specificity in plasma or tissue homogenates .
- Derivatization : Convert the carboxylic acid to a methyl ester using BF-MeOH for improved GC volatility .
- Internal Standards : Use deuterated analogs (e.g., d-3-(Trifluoromethoxy)phenylacetic Acid) to correct for matrix effects .
Q. Validation Parameters :
| Parameter | Requirement |
|---|---|
| Linearity | R ≥ 0.99 |
| LOD/LOQ | ≤10 ng/mL |
| Recovery | 85–115% |
What methodological considerations are critical for studying the subcellular localization of this compound derivatives?
Advanced Question
- Fluorescent Tagging : Synthesize a BODIPY-conjugated derivative to track localization in live cells via confocal microscopy .
- Subcellular Fractionation : Isolate organelles (mitochondria, lysosomes) post-treatment and quantify compound levels via LC-MS .
- pH-Dependent Studies : Evaluate stability in lysosomal pH (4.5–5.0) to assess compartment-specific accumulation .
Key Challenge : The trifluoromethoxy group may alter membrane permeability. Compare cellular uptake with non-fluorinated analogs using permeability assays (e.g., PAMPA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
